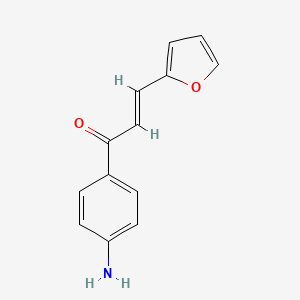

(2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H,14H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJXSKUOVLPIKF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for 2e 1 4 Aminophenyl 3 2 Furyl Prop 2 En 1 One

Classic Claisen-Schmidt Condensation Approaches to (2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one

The most fundamental and widely employed method for the synthesis of this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. In this specific case, 4-aminoacetophenone reacts with 2-furaldehyde.

The reaction is typically carried out in the presence of an aqueous or alcoholic solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.gov The base facilitates the deprotonation of the α-carbon of 4-aminoacetophenone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-furaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable α,β-unsaturated ketone, this compound. The reaction is generally stirred at room temperature for several hours. nih.gov

To prevent unwanted side reactions, such as the self-condensation of the acetophenone or Cannizzaro reactions of the aldehyde, the reaction conditions, including temperature and reaction time, must be carefully controlled. The use of a protecting group for the amino functionality on the 4-aminoacetophenone, which is later removed, can also be employed to improve yields and purity. nih.gov

Table 1: Reaction Parameters for Classic Claisen-Schmidt Condensation

| Parameter | Typical Conditions |

| Reactants | 4-aminoacetophenone, 2-furaldehyde |

| Catalyst | Sodium hydroxide (NaOH), Potassium hydroxide (KOH) |

| Solvent | Ethanol (B145695), Methanol |

| Temperature | Room Temperature |

| Reaction Time | 18-24 hours |

Modernized Catalytic and Solvent-Free Synthetic Pathways for this compound

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. For the synthesis of chalcones like this compound, this has led to the exploration of novel catalytic systems and solvent-free reaction conditions.

Heterogeneous catalysts, such as alumina (B75360) (Al2O3) supported on calcium oxide (CaO), have been shown to be effective for the Claisen-Schmidt condensation of furfural (B47365) with acetophenones. sci-hub.sersc.org These solid catalysts offer advantages such as ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. Other solid catalysts, including magnesium oxide (MgO) and hydrotalcites, have also been investigated. researchgate.net

Solvent-free synthesis represents a significant advancement in green chemistry. gctlc.org For the synthesis of chalcones, this can be achieved by grinding the solid reactants (4-aminoacetophenone and 2-furaldehyde) with a solid base catalyst, such as solid sodium hydroxide, in a mortar and pestle. uitm.edu.myacs.org This mechanochemical approach can lead to high yields in significantly shorter reaction times compared to traditional solution-phase methods. uitm.edu.my Microwave-assisted synthesis, often under solvent-free conditions, has also emerged as a powerful technique to accelerate the reaction, providing the desired product in minutes with excellent yields. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key aspects include the use of safer solvents, the development of catalytic reactions, and the implementation of solvent-free conditions.

Post-Synthetic Modifications and Derivatization of this compound

The structure of this compound offers multiple sites for further chemical modification, allowing for the creation of a diverse range of derivatives with potentially new and interesting properties.

Synthesis of Schiff Bases from this compound

The primary amino group on the phenyl ring of this compound is a key functional handle for derivatization. It can readily react with various aldehydes and ketones to form Schiff bases (imines). nanobioletters.com This condensation reaction is typically carried out by refluxing the chalcone (B49325) with the desired carbonyl compound in a suitable solvent, often with a catalytic amount of acid. The formation of the C=N double bond introduces a new point of structural diversity. nanobioletters.com

Cyclization Reactions to Form Heterocyclic Derivatives (e.g., Pyrazoles)

The α,β-unsaturated ketone moiety in this compound is a versatile precursor for the synthesis of various heterocyclic compounds. A common and important transformation is the reaction with hydrazine (B178648) and its derivatives to form pyrazoles. wikipedia.org The reaction proceeds through a condensation reaction followed by an intramolecular cyclization. For example, treatment of the chalcone with hydrazine hydrate (B1144303) in a suitable solvent like ethanol leads to the formation of a five-membered pyrazole (B372694) ring. Substituted hydrazines can be used to introduce further diversity at the N1 position of the pyrazole ring. researchgate.net

Functionalization of the Amino Phenyl Moiety

Beyond Schiff base formation, the amino group on the phenyl ring can undergo a variety of other chemical transformations. For instance, it can be acylated by reacting with acid chlorides or anhydrides to form amides. Diazotization of the amino group, followed by Sandmeyer or related reactions, can be used to introduce a wide range of substituents, such as halogens, cyano, or hydroxyl groups, onto the aromatic ring. These modifications can significantly alter the electronic and steric properties of the molecule.

Chemical Modifications of the Furan (B31954) Ring

The inherent reactivity of the furan moiety, a five-membered aromatic heterocycle, allows for targeted chemical alterations. The electron-rich nature of the furan ring makes it susceptible to electrophilic attack, primarily at the C-5 position, which is activated by the chalcone backbone. Additionally, the conjugated diene system within the furan ring can participate in cycloaddition reactions, leading to the formation of more complex polycyclic structures.

Electrophilic Substitution Reactions

Electrophilic substitution reactions are a cornerstone of furan chemistry, providing a direct route to functionalized derivatives. These reactions typically proceed under mild conditions due to the high reactivity of the furan ring.

Halogenation: The introduction of halogen atoms, such as bromine, onto the furan ring can be achieved using reagents like N-bromosuccinimide (NBS). masterorganicchemistry.com In the context of a 2-furyl chalcone, this reaction would be expected to occur selectively at the 5-position of the furan ring, yielding the 5-bromo derivative. This functionalization can serve as a handle for further synthetic transformations, including cross-coupling reactions.

Nitration: The nitration of furan rings can be accomplished using mild nitrating agents like acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride. researchgate.netnih.govfraunhofer.deresearchgate.netmdpi.com This method is particularly suitable for sensitive substrates like furfural and its derivatives, minimizing side reactions such as oxidation or ring opening. researchgate.netnih.govresearchgate.net For this compound, this reaction would likely yield the corresponding 5-nitro-2-furyl chalcone. The nitro group can subsequently be reduced to an amino group, providing a site for further derivatization.

| Reaction | Reagent | Typical Product |

| Bromination | N-Bromosuccinimide (NBS) | (2E)-1-(4-aminophenyl)-3-(5-bromo-2-furyl)prop-2-en-1-one |

| Nitration | Acetyl nitrate (HNO₃/Ac₂O) | (2E)-1-(4-aminophenyl)-3-(5-nitro-2-furyl)prop-2-en-1-one |

Cycloaddition Reactions

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, offering a pathway to complex, three-dimensional structures. mdpi.com

Diels-Alder Reaction: The reaction of a furan derivative with a suitable dienophile, such as a maleimide, can lead to the formation of an oxanorbornene adduct. mdpi.comrsc.orgtudelft.nlresearchgate.nettudelft.nl While furan itself is a moderately reactive diene, the presence of the chalcone moiety, which is electron-withdrawing, can influence the reactivity. The Diels-Alder reaction of this compound with a dienophile like N-methylmaleimide would be expected to yield a bicyclic adduct, incorporating the furan ring into a more complex scaffold. These reactions can sometimes be reversible, with the outcome influenced by reaction conditions such as temperature and solvent. The use of aqueous media has been shown to promote the Diels-Alder reaction of electron-poor furans. rsc.orgtudelft.nlresearchgate.net

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Product Type |

| This compound | N-Methylmaleimide | Oxanorbornene adduct |

Ring Opening and Rearrangement Reactions

The furan ring can undergo ring-opening under certain conditions, leading to the formation of 1,4-dicarbonyl compounds. This transformation can be a key step in the synthesis of other heterocyclic systems.

Paal-Knorr Synthesis: While the Paal-Knorr synthesis is classically a method for forming furans from 1,4-dicarbonyls, the reverse reaction, the acid-catalyzed hydrolysis of furans, can be considered. wikipedia.orgorganic-chemistry.orgresearchgate.net In the context of modifying the chalcone, a hypothetical ring-opening of the furan moiety would generate a 1,4-dicarbonyl intermediate. This intermediate could then potentially be used in a subsequent Paal-Knorr reaction with a different reagent to construct a new, substituted furan, pyrrole (B145914), or thiophene (B33073) ring in its place. wikipedia.orgorganic-chemistry.org For instance, treatment of the 1,4-dicarbonyl intermediate with an amine would lead to a pyrrole derivative. organic-chemistry.org

| Starting Material | Reaction Type | Intermediate | Final Product Example |

| This compound | Acid-catalyzed ring opening | 1,4-dicarbonyl compound | Substituted Pyrrole (via Paal-Knorr with an amine) |

Structure Activity Relationship Sar Studies of 2e 1 4 Aminophenyl 3 2 Furyl Prop 2 En 1 One and Its Analogs

Influence of Substituents on the Phenyl Ring on Biological Mechanisms

The substitution pattern on the phenyl ring, particularly the aminophenyl moiety (Ring A), plays a pivotal role in modulating the biological profile of these chalcones. The nature, position, and electronic properties of the substituents can significantly impact the compound's potency and mechanism of action.

Research has shown that the amino group at the para-position of the phenyl ring is a crucial feature. Modifications of this amino group can lead to derivatives with enhanced antiproliferative activity. researchgate.net For instance, a series of amino chalcone (B49325) derivatives were synthesized and evaluated for their in vitro antiproliferative activities against various human cancer cell lines. nih.gov The findings from these studies highlight that the nature of the substituent on the amino group can significantly alter the biological response.

The position of the substituent is also critical. A study on sulfonamide-substituted chalcones revealed that the anti-inflammatory activity of primary amino A-ring substituted chalcones followed the trend: ortho > para > meta. nih.gov This preference for the ortho position was attributed to the amino group's ability to form an intramolecular hydrogen bond with the carbonyl oxygen. nih.gov

| Analog | Substituent on Phenyl Ring | Observed Biological Effect | Reference |

|---|---|---|---|

| (2E)-1-(4'-aminophenyl)-3-(phenyl)-prop-2-en-1-one | -NH2 at C4 | Potentiates antibiotic activity | nih.gov |

| (2E)-1-(4'-aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one | -NH2 at C4, -Cl at C4 of other ring | Reduced synergistic effect with gentamicin (B1671437) compared to the non-chlorinated analog | nih.gov |

| Ortho-amino substituted chalcone | -NH2 at C2 | Superior anti-inflammatory activity | nih.gov |

| Amino chalcone derivative 13e | Chloropropyl on amino group | Potent in vitro antiproliferative activity against MGC-803, HCT-116, and MCF-7 cancer cells | nih.gov |

Role of the Furan (B31954) Ring in Modulating Biological Activities

The presence of a heterocyclic ring, such as furan, in place of a phenyl ring (Ring B) significantly influences the biological activity of chalcones. The furan ring, with its unique electronic and steric properties, can engage in specific interactions with biological targets that may not be possible for a simple phenyl ring.

Studies have demonstrated that the attachment of a furan moiety can enhance the antiproliferative activity of chalcones. nih.gov For example, in a comparison with 2',4'-dihydroxychalcone, the attachment of a furan moiety to the A-ring resulted in a more than twofold increase in activity. nih.gov This suggests that the furan ring can be a beneficial structural element in the design of biologically active flavonoids. nih.gov

The position and substitution on the furan ring are also critical for activity. Research on furan-based chalcone derivatives as anti-tuberculosis agents revealed that specific substitutions on the furan ring led to potent inhibitory activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov Furthermore, SAR studies of furan chalcones as urease inhibitors have shown that the nature and position of substituents on an adjacent phenyl ring, in conjunction with the furan moiety, dictate the inhibitory potency. researchgate.net For instance, compounds with chloro and carboxyl groups were generally more active than those with nitro and bromo groups. researchgate.net

| Compound Type | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| Furan-ring fused chalcone | Furan moiety on the A-ring | >2-fold enhanced antiproliferative activity compared to 2',4'-dihydroxychalcone | nih.gov |

| Furan chalcone analog (DF02) | Substituted furan ring | Potent anti-tuberculosis activity (MIC = 1.6 μg/ml) | nih.gov |

| Furan chalcone with 2,5-dichloro substituent | Dichloro substitution on adjacent phenyl ring | Most active urease inhibitor in the series (IC50 = 16.13 ± 2.45 µM) | researchgate.net |

| Furan chalcone with p-nitro group | Nitro substitution on adjacent phenyl ring | Moderate urease inhibition (IC50 = 91.43 ± 6.25 µM) | researchgate.net |

Importance of the α,β-Unsaturated Ketone Moiety for Mechanistic Action

The α,β-unsaturated ketone moiety is a hallmark of the chalcone structure and is widely recognized as being essential for many of their biological activities. researchgate.netresearchgate.net This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack by biological macromolecules, particularly the thiol groups of cysteine residues in proteins and enzymes. researchgate.net

This covalent interaction is believed to be a key mechanism of action for many chalcones, leading to the inhibition of enzyme function and the disruption of cellular signaling pathways. researchgate.net For example, the ability of chalcones to induce the expression of hemeoxygenase-1 (HO-1), an enzyme with cytoprotective effects, is triggered by the Michael addition of chalcones to the thiol groups of Keap1, a key protein in the Nrf2-Keap1 signaling pathway. nih.gov

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional structure and stereochemistry of chalcones are critical determinants of their biological activity. Chalcones can exist as cis (Z) and trans (E) isomers, with the trans isomer being the more thermodynamically stable and generally the more biologically active form. jchemrev.comekb.eg The planarity of the molecule, or lack thereof, also influences its ability to fit into the binding sites of target proteins.

The crystal structure of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one reveals that the molecule is approximately planar and exists in the trans (E) configuration. researchgate.netnih.gov However, in other analogs, such as (E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, the molecule is not planar, with a significant dihedral angle between the two phenyl rings. nih.gov This twist can affect how the molecule interacts with its biological target.

The conformation of the chalcone backbone can be described by the s-cis and s-trans conformers, referring to the orientation of the carbonyl group relative to the double bond. While the E-isomer is generally preferred, the relative stability of the s-cis and s-trans conformers can be influenced by the substitution pattern. The conformational flexibility of chalcones allows them to adopt different shapes to fit into various binding pockets, but a more rigid conformation may be required for high-affinity binding to a specific target.

Impact of Hydrogen Bonding and Supramolecular Interactions on Activity

Hydrogen bonding and other supramolecular interactions are fundamental to the biological activity of chalcones, influencing their molecular recognition by target proteins and their packing in the solid state. The amino group and the carbonyl oxygen of (2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one and its analogs are key functional groups capable of participating in hydrogen bonding as both donors and acceptors.

Crystal structure analyses of aminophenyl chalcones have revealed extensive intermolecular hydrogen bonding networks. For instance, in the crystal structure of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, the packing is stabilized by intermolecular N—H···N and N—H···O hydrogen bonds. nih.gov Similarly, in (E)-1-(4-aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, adjacent molecules are linked by N—H···O interactions, forming one-dimensional chains. nih.gov

Mechanistic Investigations of the Biological Activities of 2e 1 4 Aminophenyl 3 2 Furyl Prop 2 En 1 One

Antineoplastic Mechanism Studies

Chalcones are known to exhibit anticancer activity through a variety of mechanisms, often targeting multiple cellular processes involved in cancer progression. researchgate.netmdpi.com These mechanisms can include the induction of programmed cell death (apoptosis), halting the cell division cycle, interfering with critical signaling pathways, and disrupting essential cellular structures. epa.govmdpi.comnih.gov

Apoptosis Induction Pathways (e.g., Caspase Activation)

A primary mechanism by which many anticancer agents, including various chalcone (B49325) derivatives, exert their effects is through the induction of apoptosis. mdpi.com This process of programmed cell death is a critical tumor-suppressing mechanism. Studies on some chalcones have shown they can trigger apoptosis by activating mitochondria-dependent pathways. researchgate.net This often involves the activation of a cascade of enzymes known as caspases, which are central executioners of apoptosis. researchgate.net For instance, some chalcone derivatives have been observed to induce apoptosis in hepatocellular carcinoma cells and other cancer cell lines. researchgate.net

Cell Cycle Arrest Mechanisms

The disruption of the cell cycle is another key strategy for inhibiting cancer cell proliferation. mdpi.com Some chalcone compounds have been shown to cause cell cycle arrest, preventing cancer cells from proceeding through the division process. mdpi.com This is often achieved by interfering with the proteins that regulate the different phases of the cell cycle. For example, certain chalcone derivatives have been found to induce G2/M phase arrest in hepatocellular carcinoma cells. researchgate.net

Modulation of Key Cellular Signaling Pathways (e.g., MAPK, NF-κB)

Aberrant cellular signaling is a hallmark of cancer. Chalcones have been reported to modulate key signaling pathways that are often dysregulated in cancer cells, such as the MAPK and NF-κB pathways. The ERK/MAPK signaling pathway, for example, was identified as a target for a chalcone derivative in hepatocellular carcinoma cells. researchgate.net By interfering with these pathways, chalcones can inhibit cancer cell proliferation, survival, and metastasis.

Inhibition of Protein Synthesis and Other Molecular Targets

While not a primary mechanism for all chalcones, interference with essential cellular processes like protein synthesis can contribute to their anticancer effects. The broad biological activity of chalcones suggests they may interact with a variety of molecular targets within the cell.

Interference with Topoisomerase Activity

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication and transcription. wikipedia.orgnih.gov These enzymes are validated targets for a number of anticancer drugs. nih.govnih.gov Some classes of flavonoids and related compounds have been investigated for their ability to inhibit topoisomerase activity, thereby leading to DNA damage and cell death in cancer cells. nih.gov Type II topoisomerases, in particular, create transient double-strand breaks in DNA to allow for topological changes and are essential for all eukaryotic cells. nih.govebi.ac.uk

Disruption of Tubulin Polymerization

The cytoskeleton, particularly microtubules formed from tubulin polymers, plays a crucial role in cell division, structure, and transport. epa.gov Tubulin is a well-established target for anticancer drugs, as inhibiting its polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. epa.govmdpi.comnih.gov A number of chalcone derivatives have been identified as tubulin polymerization inhibitors. epa.govvulcanchem.com They often bind to the colchicine-binding site on tubulin, preventing the formation of microtubules. epa.gov

Despite a comprehensive search for scientific literature, no specific studies detailing the mechanistic investigations of the biological activities of (2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one were found.

The requested article outline requires in-depth information on the anti-inflammatory and antimicrobial mechanisms of this specific chemical compound. This includes detailed research findings and data on its interaction with various biological targets and pathways, such as:

Anti-Inflammatory Mechanisms:

Inhibition of Cyclooxygenase (COX) isoenzymes (COX-1 and COX-2).

Modulation of Lipoxygenase (LOX) activity.

Regulation of inducible Nitric Oxide Synthase (iNOS) expression.

Modulation of cytokine and chemokine pathways.

Antimicrobial Mechanisms:

Specific antibacterial action pathways.

The search did not yield any published papers, articles, or database entries that provide this specific information for "this compound". While there is extensive research on the broader class of compounds known as chalcones, the strict requirement to focus solely on the specified molecule cannot be met due to the absence of available data.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific content as per the provided outline.

Antimicrobial Mechanism Studies

Antifungal Action Pathways

The antifungal properties of chalcones are multifaceted and often target the integrity of the fungal cell structure. A primary mechanism involves the disruption of the fungal cell wall and membrane by interfering with the biosynthesis of essential components.

One of the key targets is the enzyme lanosterol (B1674476) 14α-demethylase, which is critical for the synthesis of ergosterol. mdpi.com Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion compromises membrane fluidity and function, leading to cell death. Chalcones have also been shown to inhibit enzymes responsible for the synthesis of structural polymers like β(1,3)-glucan and chitin, further weakening the fungal cell wall. mdpi.com

Table 1: Common Antifungal Mechanisms of Chalcone Derivatives

| Mechanism | Target Enzyme/Component | Consequence for Fungi |

|---|---|---|

| Ergosterol Biosynthesis Inhibition | Lanosterol 14α-demethylase | Disruption of cell membrane integrity and function. mdpi.com |

Antiviral Action Pathways

Chalcones have demonstrated a broad range of antiviral activities. nih.govresearchgate.net The core chemical structure, particularly the α,β-unsaturated ketone moiety, is considered critical for these biological effects. researchgate.net The specific mechanisms by which chalcones exert antiviral action can vary depending on the virus and the specific substitutions on the chalcone scaffold, but they often involve the inhibition of key viral enzymes or interference with the viral life cycle.

Michael Acceptor Activity and Related Mechanisms

The α,β-unsaturated carbonyl system in the chalcone backbone makes it an effective Michael acceptor. nsf.gov This reactivity allows the compound to form covalent bonds with nucleophiles, such as the thiol groups of cysteine residues in proteins.

This ability to undergo Michael addition is fundamental to many of the biological activities of chalcones. By covalently binding to critical enzymes or transcription factors, chalcones can irreversibly inhibit their function. This mechanism is implicated in their anticancer, anti-inflammatory, and antimicrobial effects. The electrophilic nature of the β-carbon in the enone system readily reacts with biological nucleophiles, leading to the alkylation of target proteins and subsequent modulation of their activity.

Thioredoxin Reductase Inhibition

The thioredoxin (Trx) system is a crucial component of cellular redox control and is essential for cell proliferation and defense against oxidative stress. Thioredoxin reductase (TrxR), a key enzyme in this system, contains a rare and highly reactive selenocysteine (B57510) (Sec) residue in its active site, making it a prime target for electrophilic compounds. chemistryviews.org

Chalcones can act as inhibitors of TrxR. Their reactivity as Michael acceptors allows them to form a covalent bond with the selenocysteine residue in the enzyme's active site. chemistryviews.org This irreversible inhibition disrupts the entire thioredoxin system, leading to an increase in cellular oxidative stress and triggering apoptosis, a mechanism that is particularly relevant to their potential as anticancer agents. nih.govnih.gov

Table 2: General Mechanisms of Thioredoxin Reductase Inhibition

| Inhibitor Class | Mechanism of Action | Target Residue | Reference |

|---|---|---|---|

| Electrophilic Compounds (e.g., Chalcones) | Covalent modification via Michael addition | Selenocysteine (Sec) | chemistryviews.org |

Antioxidant Mechanism Studies

Chalcones are recognized for their antioxidant properties, which are generally attributed to their ability to scavenge free radicals and modulate the enzymes involved in oxidative stress.

Free Radical Scavenging Mechanisms

The capacity of chalcones to act as antioxidants is linked to their chemical structure. They can neutralize highly reactive free radicals, such as reactive oxygen species (ROS), through several mechanisms. frontiersin.org The primary mechanisms include hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). frontiersin.org

In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, quenching it. In the SET-PT mechanism, the chalcone first donates an electron to the radical, and the resulting radical cation then releases a proton. frontiersin.org The efficiency of a chalcone as a radical scavenger is often enhanced by the presence of electron-donating groups, such as hydroxyl or amino groups, on the aromatic rings. These groups can stabilize the resulting antioxidant radical.

Modulation of Oxidative Stress Enzymes

Beyond direct radical scavenging, chalcones can exert antioxidant effects by modulating the cellular antioxidant defense systems. This includes the upregulation of protective enzymes that neutralize ROS. A key pathway involved is the Keap1-Nrf2 pathway. nih.gov

Under conditions of oxidative stress, chalcones can react with cysteine residues on the Keap1 protein, which is a repressor of the transcription factor Nrf2. This reaction leads to the release and activation of Nrf2, which then translocates to the nucleus and promotes the transcription of antioxidant response element (ARE)-dependent genes. nih.gov These genes encode for a variety of protective enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase, thereby strengthening the cell's ability to combat oxidative damage. nih.govmdpi.com

Enzyme Inhibition Mechanisms

The structural features of this compound, particularly the electrophilic α,β-unsaturated carbonyl group, make it a candidate for interaction with various enzymes. This moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in enzyme active sites.

While direct studies on the urease inhibition mechanism of this compound are not extensively documented, the inhibitory action of furan-containing chalcones against this enzyme has been explored. The mechanism of urease inhibition by chalcones is believed to involve the interaction of the α,β-unsaturated ketone with the sulfhydryl groups of cysteine residues within the enzyme's active site. researchgate.net The active site of urease contains nickel ions that are crucial for its catalytic activity, and inhibitors can also chelate these metal ions. researchgate.netbohrium.com

Table 1: Factors Influencing Urease Inhibition by Furan (B31954) Chalcones

| Feature | Role in Inhibition | Reference |

|---|---|---|

| α,β-Unsaturated Ketone | Michael acceptor, interacts with cysteine residues | researchgate.net |

| Phenyl Ring Substituents | Modulate electronic properties and binding affinity | researchgate.net |

| Nickel Chelation | Potential interaction with active site Ni2+ ions | researchgate.netbohrium.com |

Chalcones have been identified as inhibitors of various proteases, and the proposed mechanisms often involve the reactive α,β-unsaturated carbonyl system. This moiety can covalently modify cysteine or serine residues in the active sites of proteases through a Michael addition reaction. nih.gov

Specifically, chalcones have been investigated as inhibitors of viral cysteine proteases, such as the 3-chymotrypsin-like protease (3CLpro) and papain-like protease (PLpro) of coronaviruses. nih.gov The inhibition can be competitive or non-competitive. nih.gov Furthermore, some chalcone derivatives have been shown to target deubiquitinating enzymes (DUBs), which are a class of proteases that regulate the ubiquitin-proteasome system. nih.gov By inhibiting DUBs, these chalcones can induce apoptosis in cancer cells without directly affecting the 20S proteasome's catalytic activity. nih.gov

For this compound, it can be postulated that its protease inhibitory activity would follow a similar mechanism, with the potential for covalent modification of key cysteine residues in the active site of susceptible proteases. The aminophenyl and furyl rings would contribute to the binding affinity and specificity through various non-covalent interactions.

Beyond urease and proteases, chalcones have been shown to inhibit a range of other enzymes, highlighting their potential as multi-target agents.

Cyclooxygenases (COX-1 and COX-2) and Lipoxygenase (LOX): Chalcone derivatives have demonstrated inhibitory activity against these key enzymes in the arachidonic acid metabolism pathway, which are involved in inflammation. dovepress.com The inhibition of COX and LOX by chalcones contributes to their anti-inflammatory properties. dovepress.com

Acetylcholinesterase (AChE): Certain chalcones have been identified as inhibitors of AChE, an enzyme that degrades the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. The mechanism involves the chalcone scaffold binding to the active site of the enzyme through a combination of hydrogen bonding, π-π, π-cation, and hydrophobic interactions. nih.gov

Tyrosine Kinases: Some aminophenyl chalcone derivatives have been found to inhibit tyrosine kinase activity, which is often dysregulated in cancer. researchgate.net

The inhibitory promiscuity of the chalcone scaffold suggests that this compound may also interact with these and other enzyme targets. The specific interaction modes would be dictated by the electronic and steric properties conferred by the aminophenyl and furyl substituents.

Other Investigated Biological Mechanisms

In addition to direct enzyme inhibition, this compound and related chalcones have been investigated for other biological activities that contribute to their therapeutic potential.

Chalcones, including those with an amino group, have demonstrated significant neuroprotective effects. nih.govacs.org The mechanisms underlying this neuroprotection are multifaceted and include:

Antioxidant Activity: Chalcones can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. mdpi.com

Anti-inflammatory Effects: By inhibiting pro-inflammatory enzymes and cytokines, chalcones can mitigate neuroinflammation, which plays a crucial role in the progression of neurological disorders. mdpi.com

Modulation of Sirtuin 1 (SIRT1) Activity: Aminochalcones have been shown to exert their neuroprotective effects by activating SIRT1, a protein deacetylase that plays a critical role in cellular longevity and stress resistance. nih.gov SIRT1 activation can protect neurons from oxidative damage-induced cell death. nih.gov

Anti-apoptotic Effects: Chalcones can protect neurons from apoptosis by modulating the expression of pro- and anti-apoptotic proteins. For instance, they have been shown to decrease the expression of p53 and caspase-3, key mediators of apoptosis. brieflands.com

Studies on aminochalcones have shown that they can improve cell viability and protect against oxidative stress-induced mitochondrial dysfunction in neuronal cells. acs.org

Table 2: Summary of Neuroprotective Mechanisms of Chalcones

| Mechanism | Description | Reference(s) |

|---|---|---|

| Antioxidant | Scavenging of reactive oxygen species and reduction of oxidative stress. | mdpi.com |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines to reduce neuroinflammation. | mdpi.com |

| SIRT1 Activation | Activation of Sirtuin 1 to enhance cellular stress resistance and longevity. | nih.gov |

Chalcones are a well-known class of compounds with significant antimalarial activity. Their mechanism of action against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is thought to be multi-pronged.

One of the primary proposed mechanisms is the inhibition of the parasite's cysteine protease, falcipain. researchgate.net This enzyme is crucial for the degradation of hemoglobin in the parasite's food vacuole. researchgate.net By inhibiting falcipain, chalcones disrupt the parasite's nutrient supply.

Another key mechanism is the interference with hemozoin formation. nih.gov During hemoglobin digestion, toxic free heme is released, which the parasite detoxifies by polymerizing it into an insoluble crystal called hemozoin. researchgate.net Chalcones are believed to inhibit this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death. nih.gov

The presence of an amino group in the chalcone structure has been shown to be important for antimalarial activity, potentially through electrostatic interactions with parasite proteins. rsc.org The α,β-unsaturated ketone bridge is also a critical feature, acting as a Michael acceptor. rsc.org Furthermore, chalcones with heterocyclic rings, such as furan, have demonstrated potent antimicrobial and antiparasitic activities. researchgate.net

Antidiabetic Mechanisms

The therapeutic potential of chalcones, including this compound, in the management of diabetes mellitus is attributed to their ability to interact with multiple biological targets. nih.gov Research into this class of compounds has revealed several key mechanisms through which they may exert their antidiabetic effects. These mechanisms primarily involve the inhibition of key enzymes that play a crucial role in glucose homeostasis.

Inhibition of α-Amylase and α-Glucosidase

One of the primary strategies for managing type 2 diabetes is to control postprandial hyperglycemia, the sharp rise in blood glucose levels after a meal. nih.govresearchgate.net This is largely achieved by inhibiting the enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. rsc.org Chalcones have demonstrated significant inhibitory activity against two such key enzymes: α-amylase and α-glucosidase. nih.govresearchgate.net

By hindering the action of these enzymes, chalcones can delay carbohydrate digestion, leading to a slower and more gradual absorption of glucose into the bloodstream. idhealthscience.com This helps to prevent the sudden spikes in blood sugar that are characteristic of diabetes. researchgate.net The inhibitory effects of various chalcone derivatives against these enzymes have been extensively studied and compared to standard antidiabetic drugs like acarbose. acs.orgbohrium.com Many of these chalcone derivatives have shown comparable or even superior inhibitory activity. researchgate.net

Table 1: Inhibitory Activity of Selected Chalcone Derivatives against α-Amylase and α-Glucosidase

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Pyrrolidine-based chalcone 3 | α-Amylase | 14.61 ± 0.12 | Acarbose | - |

| Pyrrolidine-based chalcone 3 | α-Glucosidase | 25.38 ± 2.09 | Acarbose | - |

| Pyrrolidine-based chalcone 8 | α-Amylase | 18.10 ± 0.34 | Acarbose | - |

| Naphthalene-based chalcones | α-Amylase | 1.25 ± 1.05 to 2.40 ± 0.09 | Acarbose | 1.34 ± 0.3 |

IC₅₀ represents the half-maximal inhibitory concentration.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in the insulin (B600854) signaling pathway. nih.govmdpi.com Elevated levels and activity of PTP1B are associated with insulin resistance, a hallmark of type 2 diabetes. nih.govresearchgate.net Therefore, inhibiting PTP1B is considered a promising therapeutic strategy to enhance insulin sensitivity. nih.gov

Chalcones have been identified as potential inhibitors of PTP1B. idhealthscience.comresearchgate.net By blocking the action of this enzyme, chalcones can help to restore normal insulin signaling, leading to improved glucose uptake by cells and a reduction in blood glucose levels. nih.govresearchgate.net The development of potent and selective PTP1B inhibitors is an active area of research in the quest for new antidiabetic drugs. nih.gov

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that rapidly inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net Incretins play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon (B607659) release in a glucose-dependent manner. researchgate.net By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and improved glycemic control. dovepress.comnih.gov

Several chalcone derivatives have been investigated for their potential to inhibit DPP-4. nih.govresearchgate.net This mechanism of action is particularly attractive as it offers a way to lower blood glucose levels with a low risk of hypoglycemia. nih.gov The development of DPP-4 inhibitors has become an established therapeutic approach for the management of type 2 diabetes. dovepress.com

Computational and Theoretical Studies on 2e 1 4 Aminophenyl 3 2 Furyl Prop 2 En 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in investigating the structural and vibrational properties of (2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one. A comprehensive study on the monohydrate form of this compound utilized DFT calculations with the B3LYP exchange-correlation functional and a 6-31G(d) basis set to predict its properties and correlate them with experimental data. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, polarizability, and chemical hardness. nih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would reveal that the HOMO is likely distributed over the electron-rich aminophenyl ring, while the LUMO is concentrated on the α,β-unsaturated carbonyl system (the enone bridge) and the furan (B31954) ring. This distribution facilitates intramolecular charge transfer, a characteristic feature of many chalcones.

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions are expected around the carbonyl oxygen, the furan oxygen, and the nitrogen atom of the amino group.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the aromatic rings.

Green Regions: Correspond to areas of neutral or near-zero potential.

The MEP map provides a visual representation of how the molecule will interact with other polar molecules and biological receptors.

The vibrational properties of this compound monohydrate have been studied both experimentally and theoretically. researchgate.net Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) and Fourier Transform-Raman (FT-Raman) spectra have been recorded and analyzed. researchgate.net DFT calculations are used to predict the vibrational frequencies and assign the normal modes of the crystal, often with the use of a scaling factor to improve agreement between theoretical and experimental wavenumbers. researchgate.net The analysis provides confirmation of the molecular structure by identifying the characteristic vibrational modes of its functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm-1) |

|---|---|---|

| N-H (Amino) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| C-H (Aromatic/Furan) | Stretching | 3000 - 3100 |

| C=O (Ketone) | Stretching | 1640 - 1680 |

| C=C (Alkene/Aromatic) | Stretching | 1550 - 1650 |

| C-N (Aromatic Amine) | Stretching | 1250 - 1360 |

| C-O-C (Furan) | Asymmetric Stretching | 1200 - 1280 |

Molecular Docking Simulations with Identified Biological Targets

Based on a comprehensive search of scientific literature, dedicated molecular docking studies for this compound against specific biological targets have not been reported. While molecular docking is a common technique used to study other chalcone (B49325) derivatives, specific findings related to this particular compound are not available.

Information regarding the prediction of ligand-protein interaction modes for this compound is not available in the searched literature.

Data on the estimated binding affinities of this compound with any biological targets are not available in the searched literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. For this compound, MD simulations are instrumental in understanding its stability and how it interacts with potential biological targets.

Conformational Stability Analysis in Solution

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. MD simulations in an aqueous environment are employed to explore the conformational landscape of this compound and identify its most stable conformations in solution.

The planarity of the chalcone backbone is a key determinant of its stability and electronic properties. Crystal structure analysis of a closely related compound, (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, reveals an approximately planar conformation in the solid state. researchgate.netnih.gov This planarity is crucial for the delocalization of π-electrons across the molecule, which influences its reactivity and interaction with biological macromolecules. MD simulations can assess the extent to which this planarity is maintained in a dynamic solution environment. These simulations track the fluctuations of dihedral angles within the molecule over time, providing a measure of its flexibility.

Table 1: Theoretical Conformational Analysis of a Chalcone Analog

| Dihedral Angle | Description | Predominant Conformation |

|---|---|---|

| C1-C2-C3-C4 | Torsion between Phenyl Ring and Enone | Near 180° (trans) |

| C2-C3-C4-O5 | Torsion around C-C single bond | s-trans favored |

Note: Data presented is based on general findings for chalcone derivatives and serves as an illustrative example.

Dynamic Behavior of Compound-Target Complexes

Understanding how this compound interacts with its biological targets at an atomic level is crucial for elucidating its mechanism of action. MD simulations of the compound in complex with a target protein can reveal the stability of the binding pose, the key intermolecular interactions, and the dynamic changes that occur upon binding.

Once a potential binding mode is predicted through molecular docking, MD simulations can be initiated to assess the stability of the ligand-protein complex over time. The root mean square deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the simulation. A stable RMSD trajectory suggests that the binding pose is maintained.

Furthermore, a detailed analysis of the interactions between the compound and the protein's active site residues can be performed. This includes identifying persistent hydrogen bonds, hydrophobic contacts, and π-π stacking interactions. For instance, the amino group on the phenyl ring can act as a hydrogen bond donor, while the carbonyl group and the furan oxygen can act as hydrogen bond acceptors. The aromatic rings can participate in hydrophobic and π-π stacking interactions with aromatic residues in the binding pocket.

Table 2: Key Intermolecular Interactions of a Chalcone Analog in a Protein Binding Site (Illustrative)

| Interaction Type | Compound Moiety | Protein Residue Example |

|---|---|---|

| Hydrogen Bond | Amino Group (-NH2) | Aspartic Acid |

| Hydrogen Bond | Carbonyl Group (C=O) | Serine |

| Hydrophobic | Phenyl Ring | Leucine, Valine |

Note: This table provides a generalized representation of potential interactions based on the chemical structure of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activities

For a series of chalcone derivatives including analogs of this compound, QSAR models can be developed to predict various biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. unl.ptijper.org The process involves compiling a dataset of compounds with their experimentally determined activities and calculating a set of molecular descriptors for each compound.

Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can be used to build the QSAR model. The predictive power of the model is assessed through internal and external validation techniques. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Identification of Key Structural Descriptors

A crucial outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on the biological activity. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

For aminofuryl chalcones, key descriptors might include:

Electronic Descriptors: The distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be important. The amino group, being an electron-donating group, and the furan ring's electronic properties can significantly influence these descriptors.

Steric Descriptors: Molecular weight, volume, and surface area can affect how the molecule fits into a binding site.

Hydrophobic Descriptors: The partition coefficient (logP) is a measure of a molecule's hydrophobicity and is often correlated with its ability to cross cell membranes.

Topological Descriptors: These describe the connectivity of atoms in a molecule and can capture aspects of its shape and branching.

The identification of these key descriptors provides valuable insights into the structure-activity relationship and guides the rational design of more potent analogs.

Crystal Structure Analysis and Hirshfeld Surface Analysis

Detailed experimental data from single-crystal X-ray diffraction and a complete Hirshfeld surface analysis for this compound are reported in the literature but were not accessible for this review. Such analyses would typically provide precise insights into the three-dimensional arrangement of the molecules in the solid state and a quantitative breakdown of the intermolecular forces governing the crystal packing.

The analysis would include:

Crystal Data Table: This table would detail the empirical formula, formula weight, crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume, number of molecules per unit cell (Z), and calculated density.

Hydrogen Bond Geometry Table: This would list the specific donor-hydrogen···acceptor (D-H···A) interactions, providing precise measurements for the D-H, H···A, and D···A distances (in Ångströms) and the D-H···A angle (in degrees). For this molecule, key interactions would be expected between the amine (N-H) donors and the carbonyl oxygen (C=O) or furan oxygen acceptors, as well as with the water molecule in the case of the monohydrate.

Without this specific data, a detailed discussion of the molecular conformation, planarity, and the intricate network of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice of this compound cannot be accurately presented.

Potential Future Directions and Research Challenges for 2e 1 4 Aminophenyl 3 2 Furyl Prop 2 En 1 One

Exploration of Novel and Sustainable Synthetic Pathways

The predominant method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the reaction of an appropriate acetophenone (B1666503) with an aromatic aldehyde. eurekaselect.comsaudijournals.com While effective, conventional methods often rely on strong bases or acids and organic solvents, which can lead to environmental concerns. saudijournals.comrjpn.org Future research should focus on developing greener and more sustainable synthetic routes for (2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one.

Key areas for exploration include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov

Ultrasound irradiation: Sonochemical methods offer an energy-efficient alternative that can enhance reaction rates. propulsiontechjournal.com

Solvent-free reactions: Techniques like grinding (mechanochemistry) can produce high yields without the need for potentially hazardous solvents. nih.govpropulsiontechjournal.com

Biocatalysis: The use of enzymes or microorganisms as catalysts presents a highly specific and environmentally benign approach to synthesis. rjpn.org

These green chemistry approaches promise to make the production of this compound more efficient, cost-effective, and environmentally friendly. rjpn.orgpropulsiontechjournal.com

| Method | Key Advantages | Potential Challenges | Relevant Principles |

|---|---|---|---|

| Conventional Claisen-Schmidt | Well-established, versatile | Use of hazardous reagents/solvents, long reaction times saudijournals.com | Traditional organic synthesis |

| Microwave-Assisted Synthesis | Rapid kinetics, high yields, high selectivity rjpn.orgnih.gov | Requires specialized equipment | Energy efficiency, waste prevention propulsiontechjournal.com |

| Ultrasonic Irradiation | Reduced reaction time and temperature propulsiontechjournal.com | Scalability can be an issue | Energy efficiency propulsiontechjournal.com |

| Mechanochemistry (Grinding) | Solvent-free, reduced waste nih.gov | Substrate scope may be limited | Waste prevention, safer solvents propulsiontechjournal.com |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts rjpn.org | Enzyme cost and stability | Use of renewable feedstocks, catalysis |

Advanced Derivatization for Enhanced Mechanistic Selectivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure affects biological activity. nih.govscirp.org For this compound, future research should involve advanced derivatization to enhance its selectivity towards specific biological targets, thereby maximizing therapeutic efficacy and minimizing off-target effects.

Strategic modifications could include:

Substitution on the aminophenyl ring: Introducing various electron-donating or electron-withdrawing groups could modulate the compound's electronic properties and its ability to interact with target proteins. SAR studies on other chalcones have shown that such modifications are widely tolerated and can be beneficial to activity. eurekaselect.com

Modification of the furan (B31954) ring: Replacing the furan moiety with other heterocycles (e.g., thiophene (B33073), pyridine, pyrrole) could alter the compound's steric and electronic profile, potentially leading to new interactions with biological targets. uece.brmdpi.com

Alterations to the α,β-unsaturated carbonyl system: This linker is often critical for the biological activity of chalcones. nih.govresearchgate.net Subtle modifications could influence the compound's reactivity and conformational flexibility.

A systematic approach to derivatization, creating a focused library of analogues, will be crucial for developing a comprehensive SAR profile and identifying derivatives with superior selectivity and potency. eurekaselect.comnih.gov

Unraveling Undiscovered or Complex Biological Mechanisms

While chalcones are known to possess a broad spectrum of biological activities, including anti-inflammatory and anticancer effects, the specific molecular mechanisms of action for this compound are likely underexplored. nih.govnih.gov A significant future challenge is to move beyond preliminary screening and elucidate the precise pathways through which this compound exerts its effects.

Future mechanistic studies should aim to:

Identify novel protein targets using techniques like affinity chromatography and proteomics.

Investigate interactions with complex signaling pathways often implicated in disease, such as MAP kinase, NF-κB, or p53 pathways. nih.gov

Explore less common mechanisms, such as modulation of protein-protein interactions, epigenetic modifications, or effects on non-coding RNAs.

Uncovering these complex or previously unknown mechanisms is essential for understanding the compound's full therapeutic potential and for identifying patient populations that would most benefit from its application.

Integration of Multi-Omics Data in Mechanistic Research

To gain a comprehensive understanding of the biological effects of this compound, future research must integrate data from multiple "omics" platforms. thermofisher.com This approach provides a holistic view of the cellular response to the compound, from the genetic level to metabolic output. frontiersin.org

A multi-omics strategy would involve:

Genomics: To identify any genetic variations that may influence sensitivity or resistance to the compound.

Transcriptomics (RNA-seq): To analyze changes in gene expression patterns following treatment, revealing which cellular pathways are modulated.

Proteomics: To quantify changes in protein levels and post-translational modifications, providing a direct link between gene expression and cellular function.

Metabolomics: To measure changes in small-molecule metabolites, offering a functional readout of the compound's impact on cellular metabolism. frontiersin.org

By integrating these large datasets, researchers can construct detailed network models of the compound's mechanism of action, identify novel biomarkers for its activity, and generate new hypotheses for further investigation. frontiersin.orgahajournals.org

Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust 3D-QSAR models to predict the biological activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis. scirp.org

De Novo Drug Design: Using generative AI models to design entirely new chalcone-like structures with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. springernature.com

Predictive Toxicology: Employing ML algorithms to predict potential toxicity and adverse effects early in the development process, reducing the likelihood of late-stage failures. nih.gov

Integrating AI and ML into the research workflow can significantly reduce the time and cost associated with drug development by focusing laboratory efforts on the most promising molecules. nih.govnih.gov

Addressing Research Gaps and Discrepancies in Existing Literature

A critical challenge for any specific, less-studied compound like this compound is the sparse and potentially fragmented nature of the existing literature. Future research must prioritize a systematic and rigorous approach to build a reliable body of evidence.

Key objectives should include:

Systematic Biological Screening: Evaluating the compound against a broad and diverse panel of biological targets and disease models to establish a comprehensive activity profile.

Standardized Assays: Using standardized experimental protocols to ensure that data is reproducible and comparable across different studies and laboratories.

Head-to-Head Comparisons: Directly comparing the activity of the parent compound with its newly synthesized derivatives to clearly delineate structure-activity relationships.

Publication of Negative Data: Encouraging the publication of negative or inconclusive results to provide a balanced view of the compound's activities and prevent redundant research efforts.

By methodically addressing these gaps, the scientific community can build a solid foundation of knowledge, paving the way for more advanced translational research.

Development of Advanced Analytical and Characterization Techniques for In-Depth Studies of the Compound's Interactions

A deep understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. While traditional techniques like fluorescence spectroscopy and molecular docking are valuable, future studies should leverage more advanced analytical methods. nih.gov

These techniques include:

Surface Plasmon Resonance (SPR): To obtain real-time, label-free kinetic data (association and dissociation rates) of the compound binding to its target protein.

Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the interaction.

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): To determine the high-resolution three-dimensional structure of the compound bound to its target, revealing the precise binding mode and key molecular interactions.

Advanced Mass Spectrometry: To identify covalent binding sites and characterize post-translational modifications on target proteins induced by the compound.

The application of these powerful techniques will provide unprecedented insight into the molecular basis of the compound's activity, guiding future efforts to optimize its structure for improved therapeutic performance.

Q & A

Q. What synthetic methodologies are recommended for preparing (2E)-1-(4-aminophenyl)-3-(2-furyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound can be synthesized via Claisen-Schmidt condensation , a standard method for chalcones. A typical protocol involves reacting equimolar amounts of 4-aminoacetophenone and 2-furaldehyde in ethanol with catalytic KOH (20%) under stirring at room temperature for 4–6 hours. Post-reaction, the product is filtered, washed with water, and recrystallized from ethanol. Slow evaporation techniques yield single crystals for XRD analysis. Optimization may involve solvent selection (e.g., ethanol vs. methanol), temperature control, and stoichiometric adjustments to enhance yield and purity .

Q. Which spectroscopic techniques are critical for confirming the structure and E-configuration of this chalcone derivative?

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹, C=C aromatic vibrations).

- ¹H/¹³C NMR : Confirms substituent positions (e.g., downfield shifts for enone protons at δ 7.5–8.5 ppm, furyl protons at δ 6.5–7.2 ppm).

- XRD : Unambiguously verifies the E-configuration and planar geometry via single-crystal analysis. For example, the C=O and C=C bond lengths (≈1.23 Å and ≈1.32 Å, respectively) align with typical chalcone systems .

Q. How is single-crystal X-ray diffraction (XRD) employed to resolve molecular geometry and intermolecular interactions?

XRD provides precise bond lengths, angles, and torsion angles. For chalcones, the enone moiety (C=O and C=C) typically shows planarity with dihedral angles <5° between aromatic rings. Intermolecular interactions (e.g., hydrogen bonds between NH₂ and carbonyl groups, π-π stacking) are quantified to explain packing patterns and stability. Data deposition in repositories like the Cambridge Crystallographic Data Centre (CCDC) ensures reproducibility .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model molecular orbitals, electrostatic potential surfaces, and global reactivity descriptors:

- HOMO-LUMO Gap : Indicates electronic excitation energy (e.g., 3.5–4.0 eV for chalcones) and charge transfer efficiency.

- Electrophilicity Index (ω) : Predicts reactivity toward nucleophiles (higher ω ≈ 2.5 eV suggests strong electrophilic character).

- Chemical Potential (μ) : Correlates with stability; negative μ values (e.g., -4.2 eV) imply thermodynamic stability. Theoretical UV-Vis spectra (TD-DFT) can be compared to experimental λmax to validate computational models .

Q. What methodologies integrate experimental and computational data to resolve contradictions in spectral or reactivity analyses?

Discrepancies between experimental and theoretical data (e.g., bond length deviations >0.05 Å) are resolved by:

- Solvent Effect Modeling : Including polarizable continuum models (PCM) in DFT to mimic solvent environments.

- Vibrational Frequency Scaling : Applying scaling factors (0.96–0.98) to IR frequencies to align with observed peaks.

- Conformational Sampling : Testing multiple conformers via molecular dynamics (MD) to identify dominant structures .

Q. How can molecular docking and antimicrobial assays elucidate structure-activity relationships (SAR) for this compound?

- Docking Studies : Use software like AutoDock Vina to predict binding affinities toward microbial targets (e.g., E. coli DNA gyrase). The furyl and aminophenyl groups may form hydrogen bonds with active-site residues.

- Antimicrobial Assays : Compare inhibition zones (disk diffusion) or MIC (minimum inhibitory concentration) values against Gram-positive/negative bacteria. SAR analysis links electronic properties (e.g., electron-withdrawing substituents) to enhanced activity .

Methodological Notes

- Synthesis : Optimize Claisen-Schmidt condensation with microwave-assisted methods to reduce reaction time (<1 hour) .

- Characterization : Combine XRD with Hirshfeld surface analysis to map non-covalent interactions .

- Computational Tools : Use Gaussian 16 or ORCA for DFT; VMD or PyMOL for visualization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.